4-Bromo-3,5-dimethoxybenzaldehyde
Overview
Description
4-Bromo-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine and methoxy functional groups. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-3,5-dimethoxybenzaldehyde are aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
This compound interacts with its targets through a series of reactions. The oxygen in these compounds acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of oximes and hydrazones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of oximes and hydrazones from aldehydes and ketones . This results in changes in the chemical structure of these compounds, which can have various downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethoxybenzaldehyde can be synthesized through the bromination of 3,5-dimethoxybenzaldehyde. The process involves the use of bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . Another method involves the use of titanium chloride (IV) and dichloromethylmethy ether under an argon atmosphere at -78°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-3,5-dimethoxybenzaldehyde is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, fragrances, and other specialty chemicals
Comparison with Similar Compounds
3,5-Dimethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but different positioning of methoxy groups, leading to varied chemical behavior.
5-Bromoveratraldehyde: Another brominated benzaldehyde with different substitution patterns.
Uniqueness: 4-Bromo-3,5-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in targeted synthetic applications and specialized research studies.
Properties
IUPAC Name |
4-bromo-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJRYUNSXFPOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185457 | |
Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31558-40-4 | |
Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31558-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031558404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3,5-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-3,5-DIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295D5VM0AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-3,5-dimethoxybenzaldehyde in the synthesis of Brodimoprim?
A1: this compound serves as the crucial starting material in an improved synthesis of Brodimoprim []. The synthesis, as described in the research, involves a series of reactions including a Knoevenagel condensation, 1,3-prototropic isomerization, and ultimately a cyclization reaction with guanidine to yield Brodimoprim. This synthetic route, starting with this compound, resulted in a significantly improved overall yield (53.8%) compared to earlier reported methods (40.2%) [].
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